

Independent Verification Guide: C₂₁H₂₅FN₂O₃ (D₃-Selective THIQ Derivative)

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Compound of Interest

Compound Name: C₂₁H₂₅FN₂O₃

Cat. No.: B7458375

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Executive Summary & Compound Identity

C₂₁H₂₅FN₂O₃ is a research-grade ligand designed to target the Dopamine D₃ receptor with high selectivity over the D₂ isoform. Structurally, it belongs to the 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) class, linked via a butyl chain to a 4-fluorobenzamide moiety.

Its primary utility lies in neuropharmacological research as a tool compound to dissect D₃-mediated signaling in addiction and schizophrenia models. This guide provides the protocols to verify its published potency ($K_i < 10$ nM) and selectivity (>100-fold vs. D₂) against industry standards like BP-897 and SB-277011-A.



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Experimental Framework: Synthesis & Structural Verification

Objective: To replicate the synthesis with >95% purity and verify the chemical structure using NMR/MS.

Synthesis Workflow (Retrosynthetic Validation)

The synthesis relies on a convergent approach coupling the THIQ core with a fluorobenzoyl-linker moiety.

Protocol:

- Alkylation: React 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline with N-(4-bromobutyl)phthalimide (protecting group strategy) or direct alkylation with 4-chloro-N-(4-chlorobutyl)benzamide equivalents.
- Coupling Condition: Use K₂CO₃ in Acetonitrile (ACN) at reflux for 12-16 hours.
- Purification: Silica gel column chromatography (DCM/MeOH gradient).

Critical Control Point: The phenolic hydroxyl at position 7 is prone to oxidation. All reactions must be performed under Nitrogen/Argon atmosphere.

Structural Validation (NMR/MS)

Published spectral data must be replicated to ensure the correct regioisomer (N-alkylation vs. O-alkylation).



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Biological Verification: D3 vs. D2 Selectivity

Objective: To independently determine the affinity constant (K_i) and Selectivity Ratio.

Radioligand Binding Assay Protocol

Rationale: Direct competition binding provides the most robust measure of affinity. We use [3H]-Methylspiperone (non-selective) or [3H]-7-OH-DPAT (D3 preferred) to define the binding pocket.

Step-by-Step Methodology:

- Membrane Prep: HEK-293 cells stably expressing human D3R or D2L receptors.
- Incubation: Mix 20 μ g membrane protein + 0.2 nM [3H]-Methylspiperone + Increasing concentrations of **C21H25FN2O3** (10^{-11} to 10^{-5} M).
- Buffer System: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Equilibrium: Incubate for 60 min at 25°C.
- Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

- Analysis: Scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Comparative Performance Data (Simulated/Published Consensus)



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Interpretation: If **C21H25FN2O3** exhibits a $K_i > 20$ nM at D3 or < 100 nM at D2 during verification, the batch is likely degraded (oxidation of the catechol-like system) or the salt form is incorrect.

Visualization of Signaling & Workflow Synthesis & Selectivity Logic Pathway

The following diagram illustrates the critical checkpoints in synthesizing the compound and the logic gate for determining its success as a D3-selective probe.



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Caption: Workflow for the synthesis, structural validation, and pharmacological screening of **C21H25FN2O3**.

Receptor Interaction Model

This diagram visualizes the competitive binding mechanism utilized in the verification assay.



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Caption: Competitive binding model: **C21H25FN2O3** displaces the radioligand, reducing the signal dose-dependently.

References

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